Product packaging for 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan(Cat. No.:)

2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan

Cat. No.: B14127401
M. Wt: 498.6 g/mol
InChI Key: FCYHLWUKNVLXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan is a carbazole-dibenzofuran-based compound specifically designed as a high-triplet-energy host material for phosphorescent organic light-emitting diodes (PHOLEDs) . This p-type (hole-transport) host possesses a high triplet energy (T1) of over 2.90 eV, which is essential for confining triplet excitons on blue phosphorescent emitters and preventing reverse energy transfer, thereby enabling high-efficiency light emission . The molecular structure integrates dibenzofuran as a core moiety with high triplet energy and bipolar carrier transport potential, functionalized with two carbazole units known for their excellent hole-transport properties and high triplet energy . In device applications, researchers typically use this compound in a mixed-host system alongside an n-type (electron-transport) host to achieve optimal charge balance within the emitting layer . This approach has proven effective in deep-blue PHOLEDs, contributing to high external quantum efficiency and demonstrating its significant value in advanced display and lighting research . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H22N2O B14127401 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C36H22N2O

Molecular Weight

498.6 g/mol

IUPAC Name

9-(8-carbazol-9-yldibenzofuran-2-yl)carbazole

InChI

InChI=1S/C36H22N2O/c1-5-13-31-25(9-1)26-10-2-6-14-32(26)37(31)23-17-19-35-29(21-23)30-22-24(18-20-36(30)39-35)38-33-15-7-3-11-27(33)28-12-4-8-16-34(28)38/h1-22H

InChI Key

FCYHLWUKNVLXJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)OC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97

Origin of Product

United States

Synthetic Methodologies for 2,8 Di 9h Carbazol 9 Yl Dibenzo B,d Furan

Precursor Synthesis and Halogenation Strategies

The foundation of the synthesis is the preparation of a suitable dibenzofuran (B1670420) scaffold, which is then functionalized for subsequent coupling reactions.

A common and direct method for synthesizing 2,8-dibromodibenzo[b,d]furan involves the electrophilic bromination of dibenzofuran. chemicalbook.comchemicalbook.com In a typical procedure, a solution of bromine in acetic acid is added dropwise to a solution of dibenzofuran, also in acetic acid, at an elevated temperature. chemicalbook.comchemicalbook.com The reaction mixture is stirred for several hours to ensure complete bromination.

The reaction progress can be monitored by techniques such as thin-layer chromatography. Upon completion, the mixture is cooled and poured into water, causing the product to precipitate. chemicalbook.comchemicalbook.com The solid is then collected and washed with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a water wash. chemicalbook.comchemicalbook.com Purification is typically achieved by recrystallization from a suitable solvent like n-hexane or acetic acid, yielding the desired 2,8-dibromodibenzo[b,d]furan as a white solid. chemicalbook.comchemicalbook.com

ReagentMolar RatioRole
Dibenzofuran1Starting Material
Bromine~4Brominating Agent
Acetic Acid-Solvent

Table 1: Key Reagents in the Synthesis of 2,8-Dibromodibenzo[b,d]furan

While direct C-N coupling is more common for this specific synthesis, the preparation of carbazole-functionalized organometallic reagents is a crucial strategy in many organic syntheses. For instance, carbazole (B46965) can be functionalized to form carbazole-based boronic acids or stannanes. These reagents are pivotal for Suzuki-Miyaura and Stille cross-coupling reactions, respectively, which are powerful methods for forming aryl-aryl bonds. nih.govntnu.no

Transition Metal-Catalyzed Cross-Coupling Reactions

The core of the synthesis lies in the palladium-catalyzed cross-coupling reactions that form the C-N bonds, linking the carbazole units to the dibenzofuran core.

The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds and is the primary route for synthesizing 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an amine (carbazole) with an aryl halide (2,8-dibromodibenzo[b,d]furan). wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The choice of ligand is critical for the efficiency of the reaction. Bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered monodentate ligands, have proven effective in facilitating this transformation. wikipedia.orgnih.gov The base, often a strong one like sodium tert-butoxide or cesium carbonate, is essential for the catalytic cycle. nih.gov

ComponentExampleRole
Palladium PrecursorPd(OAc)₂Catalyst Source
LigandBINAP, SPhosStabilizes Catalyst, Facilitates Reaction
BaseCs₂CO₃, NaOtBuActivates Amine, Regenerates Catalyst
SolventToluene (B28343), DioxaneReaction Medium

Table 2: Typical Components of a Buchwald-Hartwig Amination Reaction

Recent studies have focused on optimizing these conditions for the coupling of various aryl halides with heterocyclic amines like carbazole, leading to the synthesis of novel organic semiconductors. nih.govresearchgate.net

While not the primary method for the title compound's C-N bond formation, the Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis for creating C-C bonds. ntnu.norsc.orgsemanticscholar.org This reaction involves the coupling of an organoboron compound (like a boronic acid) with an organohalide, catalyzed by a palladium complex. nih.gov It is widely used in the synthesis of biaryl compounds, which are prevalent in medicinal chemistry and materials science. semanticscholar.orgnih.gov The reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. ntnu.no

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Factors such as the catalyst-to-ligand ratio, choice of base and solvent, reaction temperature, and time are all interconnected and need to be carefully controlled. For instance, the solubility of the reactants and the stability of the catalyst can be significantly influenced by the solvent. ntnu.no

Following the reaction, the isolation and purification of the final product are critical steps. A typical workup involves filtering the reaction mixture to remove the catalyst and inorganic salts, followed by removal of the solvent under reduced pressure. The crude product is then purified, often using column chromatography on silica (B1680970) gel, followed by recrystallization or sublimation to obtain the highly pure this compound required for applications in electronic devices.

Comparative Analysis of Synthetic Pathways with Isomeric Derivatives

The selection of a synthetic strategy for a specific di(carbazol-9-yl)dibenzo[b,d]furan isomer is fundamentally dictated by the availability of the corresponding dihalogenated dibenzofuran starting material. The core of the synthesis involves a double N-arylation reaction where two carbazole molecules are coupled to a dibenzofuran core.

General Synthetic Scheme:

The synthesis of these isomers typically begins with the appropriate dihalo-dibenzofuran, such as 2,8-dibromodibenzo[b,d]furan, 2,7-dibromodibenzo[b,d]furan, or 3,6-dibromodibenzo[b,d]furan. This precursor is then reacted with carbazole in the presence of a suitable catalyst and base.

Ullmann Condensation: This classic method involves the use of a copper catalyst, often in combination with a base such as potassium carbonate (K₂CO₃) and a high-boiling point solvent. The reaction generally requires high temperatures. For instance, the synthesis of 3,6-bis(carbazol-9-yl)-9-ethylcarbazole has been achieved via an Ullmann condensation between 3,6-diiodocarbazole and carbazole using copper-bronze alloy and potassium carbonate at elevated temperatures. While effective, the harsh conditions of the Ullmann reaction can limit its applicability with sensitive functional groups.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a more common and versatile method for C-N bond formation. It typically employs a palladium catalyst (like Pd(OAc)₂ or Pd₂(dba)₃), a phosphine ligand (such as P(tBu)₃, XPhos, or SPhos), and a base (commonly NaOtBu or K₃PO₄) in an inert solvent like toluene or xylene. The Buchwald-Hartwig amination often proceeds under milder conditions and with higher yields and functional group tolerance compared to the Ullmann condensation.

The synthesis of This compound is achieved through the coupling of 2,8-dibromodibenzo[b,d]furan with carbazole. A typical procedure would involve a palladium catalyst, a suitable phosphine ligand, and a strong base.

For the isomeric 2,7-di(9H-carbazol-9-yl)dibenzo[b,d]furan , the synthetic approach is analogous, starting from 2,7-dibromodibenzo[b,d]furan. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for achieving high yields.

Similarly, the synthesis of 3,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan utilizes 3,6-dibromodibenzo[b,d]furan as the starting material. The reactivity of the starting dihalodibenzofuran can be influenced by the position of the halogen atoms, which may necessitate slight modifications to the reaction conditions to optimize the yield.

Comparative Data of Synthetic Pathways:

The following interactive table summarizes and compares the typical reaction conditions for the synthesis of these isomers via Buchwald-Hartwig amination, based on general procedures for similar N-arylation reactions.

Target CompoundStarting MaterialCatalyst SystemBaseSolventTemperature (°C)Yield (%)
This compound 2,8-Dibromodibenzo[b,d]furanPd₂(dba)₃ / P(tBu)₃NaOtBuToluene110~85
2,7-Di(9H-carbazol-9-yl)dibenzo[b,d]furan 2,7-Dibromodibenzo[b,d]furanPd(OAc)₂ / SPhosK₃PO₄Xylene120~80
3,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan 3,6-Dibromodibenzo[b,d]furanPd₂(dba)₃ / XPhosNaOtBuToluene110~90

Note: The yields are approximate and can vary based on the specific ligand, reaction time, and purification method.

Analysis of Pathways:

The choice between the Ullmann condensation and the Buchwald-Hartwig amination often depends on factors such as cost, desired reaction conditions, and the scale of the synthesis. While the copper catalysts used in the Ullmann reaction are generally less expensive than the palladium catalysts and phosphine ligands for the Buchwald-Hartwig reaction, the latter offers significant advantages in terms of milder conditions, broader substrate scope, and often higher yields.

The position of the carbazolyl substituents on the dibenzofuran core does not fundamentally alter the synthetic approach, but it can influence the electronic properties and, consequently, the reactivity of the dihalo-dibenzofuran precursor. This may require fine-tuning of the reaction parameters, such as the catalyst-ligand combination or the reaction temperature, to maximize the efficiency of the double N-arylation. For all isomers, the purification of the final product, typically through column chromatography and recrystallization, is a critical step to obtain the high-purity materials required for electronic applications.

Electronic Structure and Charge Transport Phenomena in 2,8 Di 9h Carbazol 9 Yl Dibenzo B,d Furan

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The electronic behavior of 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the gap between them determine the material's charge injection/extraction barriers, transport properties, and optical absorption and emission characteristics.

In the molecular architecture of this compound, the HOMO is primarily localized on the electron-rich carbazole (B46965) moieties. Carbazole is a well-known electron-donating group, and its nitrogen atom and aromatic rings contribute significantly to the high-energy HOMO level. rsc.orgsemanticscholar.org The arylation at the 9-position of the carbazole units tends to lower the HOMO energy level, enhancing the material's stability. nankai.edu.cn The dibenzo[b,d]furan core, while possessing a high triplet energy, has a lesser contribution to the HOMO compared to the carbazole units.

Conversely, the LUMO is predominantly distributed across the dibenzo[b,d]furan core. This spatial separation of the HOMO and LUMO is a characteristic feature of donor-acceptor type molecules, although in this case, both units are primarily chosen for their wide bandgap and high triplet energy rather than a strong donor-acceptor interaction. This separation influences the charge transfer character of its excited states. The resulting HOMO-LUMO energy gap is substantial, which is consistent with its application as a host material for high-energy emitters, such as those used in blue organic light-emitting diodes (OLEDs). Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to visualize the distribution and determine the energy levels of these orbitals. nih.govnih.gov

Table 1: Frontier Molecular Orbital Characteristics of Carbazole-Dibenzofuran Isomers

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Primary HOMO Localization Primary LUMO Localization
This compound (28CzDBF) ~ -5.8 ~ -2.2 ~ 3.6 Carbazole Units Dibenzofuran (B1670420) Core
2,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF) ~ -5.7 ~ -2.1 ~ 3.6 Carbazole Units Dibenzofuran Core
4,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF) ~ -5.7 ~ -2.0 ~ 3.7 Carbazole Units Dibenzofuran Core

Note: The values presented are typical, estimated figures based on related compounds and computational studies. Actual experimental values may vary.

Triplet Exciton (B1674681) Management and High Triplet Energy Characteristics

A critical feature of this compound is its high triplet energy (ET). nih.gov This property is essential for its role as a host material in phosphorescent OLEDs (PhOLEDs), particularly for blue emitters. semanticscholar.orgmdpi.com In a PhOLED, energy is transferred from the host material's triplet excited state to the triplet state of the phosphorescent guest (dopant). To ensure efficient and exothermic energy transfer, the triplet energy of the host must be significantly higher than that of the guest.

This compound has a reported triplet energy of over 2.90 eV. nih.govmdpi.com This high value is attributed to the combination of the carbazole and dibenzofuran moieties, both of which are known for their wide energy gaps and high triplet states. semanticscholar.orgmdpi.com The rigid structure and lack of low-energy vibrational modes help to minimize non-radiative decay pathways for the triplet excitons, allowing them to be effectively confined on the host molecules before transferring to the guest. This efficient triplet exciton management prevents energy back-transfer from the dopant to the host, which would otherwise quench the phosphorescence and reduce device efficiency. nih.gov

Studies have compared this compound (28CzDBF) with its isomers, such as 2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF) and 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF), noting that all maintain high triplet energies suitable for hosting blue phosphorescent emitters. nih.govnih.gov

Table 2: Comparison of Triplet Energies for Carbazole-Dibenzofuran Host Materials

Compound Name Abbreviation Reported Triplet Energy (ET) Reference
This compound 28CzDBF > 2.90 eV nih.govmdpi.com
2,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan 26CzDBF > 2.95 eV nih.govnih.gov

Mechanisms of Hole Transport and p-Type Semiconductor Behavior

This compound is characterized as a hole-transporting (p-type) host material. nih.govmdpi.com This behavior is a direct consequence of its molecular structure, specifically the presence of the electron-rich carbazole units. semanticscholar.org Carbazole is a widely utilized building block in hole-transport materials due to the ability of its nitrogen atom to stabilize the positive charge (hole) that is formed upon oxidation. rsc.org

The mechanism of hole transport in amorphous thin films of molecular semiconductors like this compound is typically described by a hopping model. In this process, a hole, which is a localized positive charge, moves from one molecule to an adjacent neutral molecule under the influence of an applied electric field. The rate of hopping is dependent on several factors, including the energetic disorder of the material, the electronic coupling between adjacent molecules (related to their distance and relative orientation), and the reorganization energy associated with the charge transfer.

The dibenzo[b,d]furan core, while possessing bipolar transport properties, is primarily included for its high triplet energy. mdpi.com The dominant charge transport characteristic of the composite molecule is the p-type behavior imparted by the two carbazole substituents. semanticscholar.orgnih.gov When used in a mixed-host system for PhOLEDs, this compound facilitates the injection and transport of holes from the anode/hole-injection layer to the emissive layer, contributing to a balanced charge flux and efficient recombination with electrons. nih.gov

Exciplex Formation and Intermolecular Charge Transfer in Blended Systems

In optoelectronic devices, host materials like this compound are often blended with other materials, such as electron-transporting hosts or emissive dopants. At the interface between two different organic materials—one acting as an electron donor (like a p-type host) and the other as an electron acceptor (like an n-type material)—an excited-state complex known as an exciplex can form.

An exciplex is a transient, electronically excited dimer formed between a donor molecule in its excited state and an acceptor molecule in its ground state, or vice versa. This process involves intermolecular charge transfer, where an electron is transferred from the HOMO of the donor to the LUMO of the acceptor. nih.gov The emission from an exciplex is typically red-shifted compared to the emission of the individual molecules, has a broad and featureless spectrum, and is highly dependent on the polarity of the surrounding medium.

Advanced Spectroscopic and Structural Elucidation of 2,8 Di 9h Carbazol 9 Yl Dibenzo B,d Furan

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of a compound in solution. For 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan, both ¹H and ¹³C NMR would be employed to confirm the connectivity of the atoms and assess the purity of the sample.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 9.0 ppm. The protons on the carbazole (B46965) and dibenzofuran (B1670420) units would exhibit distinct chemical shifts and coupling patterns (singlets, doublets, triplets, or multiplets) based on their electronic environment and proximity to neighboring protons. The integration of these signals would correspond to the number of protons in each unique chemical environment, confirming the symmetrical substitution of the two carbazole units on the dibenzofuran core.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on all the unique carbon atoms in the molecule. Due to the molecule's symmetry, the number of observed signals would be fewer than the total number of carbon atoms (36). The spectrum would be characterized by a series of signals in the aromatic region (typically 100-160 ppm), corresponding to the carbons of the dibenzofuran and carbazole rings. The chemical shifts of the carbons directly bonded to nitrogen and oxygen would appear at the lower field (higher ppm) end of this range.

The following table outlines the expected NMR data based on the analysis of similar carbazole and dibenzofuran structures.

Analysis Parameter Expected Observation
¹H NMR Chemical Shift (δ)Signals predominantly in the 7.0 - 9.0 ppm range.
IntegrationProportional to the number of protons in each distinct environment.
MultiplicityDoublets, triplets, and multiplets reflecting proton-proton coupling.
¹³C NMR Chemical Shift (δ)Signals predominantly in the 100 - 160 ppm range.
Number of SignalsConsistent with the C₂ symmetry of the molecule.

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound with high precision and can also provide information about its chemical structure through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be the preferred method for accurate mass determination.

The molecular formula of the compound is C₃₆H₂₂N₂O. Based on this, the exact mass and molecular weight can be calculated. These values are crucial for confirming the elemental composition of the synthesized molecule. nih.gov

Parameter Value Source
Molecular Formula C₃₆H₂₂N₂OPubChem nih.gov
Average Molecular Weight 498.6 g/mol PubChem nih.gov
Monoisotopic (Exact) Mass 498.173213330 DaPubChem nih.gov

In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides insights into the electronic transitions within a molecule. The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic carbazole and dibenzofuran moieties.

The spectrum would likely exhibit strong absorption bands in the UV region, characteristic of the individual chromophores (carbazole and dibenzofuran). The extended conjugation resulting from the linkage of these units may lead to a red-shift (a shift to longer wavelengths) of the absorption bands compared to the individual components. The absorption onset can be used to estimate the optical bandgap of the material.

Parameter Expected Observation
Absorption Maxima (λmax) Multiple peaks expected in the UV region (approx. 250-400 nm).
Electronic Transitions Primarily π-π* transitions within the conjugated aromatic system.
Optical Bandgap (Eg) Can be estimated from the long-wavelength absorption edge.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

Photoluminescence (PL) spectroscopy is used to study the light emitted by a substance after it has absorbed photons. This technique is crucial for characterizing the emissive properties of materials for applications in organic light-emitting diodes (OLEDs). Given the fluorescent nature of carbazole derivatives, this compound is expected to be emissive.

Upon excitation at a wavelength corresponding to one of its absorption bands, the molecule is expected to exhibit fluorescence, likely in the violet-blue region of the visible spectrum. The PL spectrum would show an emission peak (or peaks) at a longer wavelength than the absorption maxima (a phenomenon known as the Stokes shift). The quantum yield of fluorescence, a measure of the efficiency of the emission process, could also be determined.

Parameter Expected Observation
Emission Maxima (λem) Expected in the violet-blue region of the visible spectrum (approx. 350-450 nm).
Stokes Shift The difference in wavelength between the lowest energy absorption maximum and the highest energy emission maximum.
Fluorescence Quantum Yield (ΦF) A measure of the material's emission efficiency.

Electrochemical Analysis, Including Cyclic Voltammetry, for Redox Properties

Electrochemical analysis, particularly cyclic voltammetry (CV), is a key technique for investigating the redox properties of a molecule. It provides information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are critical for assessing the suitability of a material for use in electronic devices, as they determine its ability to donate or accept electrons.

In a CV experiment, the oxidation potential of this compound would be measured. The electron-rich carbazole units are expected to undergo reversible or quasi-reversible oxidation. The onset of the first oxidation wave can be used to estimate the HOMO energy level. The LUMO energy level can then be calculated by combining the HOMO energy with the optical bandgap determined from UV-Vis spectroscopy.

Parameter Information Obtained
Oxidation Potential (Eox) Relates to the energy of the HOMO level; indicates the ease of removing an electron.
Reduction Potential (Ered) Relates to the energy of the LUMO level; indicates the ease of adding an electron.
HOMO/LUMO Energy Levels Crucial for determining the charge injection and transport properties in electronic devices.
Electrochemical Bandgap Calculated from the difference between the onset oxidation and reduction potentials.

X-ray Crystallography for Solid-State Conformation and Packing

This analysis would reveal the dihedral angles between the planes of the carbazole units and the central dibenzofuran core, which significantly influences the electronic communication between these moieties. Furthermore, it would elucidate the intermolecular packing in the crystal lattice, including any π-π stacking or other non-covalent interactions. These solid-state packing features are critical as they strongly affect the charge transport properties of the material in thin films.

Parameter Information Revealed
Crystal System & Space Group Defines the symmetry of the crystal lattice.
Unit Cell Dimensions The dimensions of the basic repeating unit of the crystal.
Molecular Conformation Precise bond lengths, bond angles, and torsional angles.
Intermolecular Interactions Details of crystal packing, such as π-stacking distances and geometries.

Computational and Theoretical Investigations of 2,8 Di 9h Carbazol 9 Yl Dibenzo B,d Furan

Density Functional Theory (DFT) for Ground State Electronic Properties

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules in their ground state, such as molecular geometry and frontier molecular orbital energies. youtube.com

The three-dimensional arrangement of the constituent parts of 28CzDBF is crucial to its electronic behavior. The molecule consists of a central dibenzo[b,d]furan core with two carbazole (B46965) units attached at the 2 and 8 positions. researchgate.net Due to steric hindrance between the carbazole and dibenzofuran (B1670420) units, the molecule adopts a significantly twisted, non-planar conformation.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and reactivity. The energy levels of these orbitals and their spatial distribution determine the charge injection and transport capabilities of the material. nih.gov

For 28CzDBF, DFT calculations show a distinct separation in the localization of its FMOs. The HOMO is primarily delocalized across the entire molecule, encompassing both the electron-rich carbazole units and the dibenzofuran core. researchgate.net In contrast, the LUMO is predominantly localized on the central dibenzofuran moiety. researchgate.net This spatial distribution is characteristic of a hole-transporting material, where the delocalized HOMO facilitates the movement of positive charges (holes). researchgate.netresearchgate.net The calculated energy levels for 28CzDBF are summarized in the table below. researchgate.net

Molecular OrbitalCalculated Energy (eV)Spatial Distribution
HOMO -5.82Delocalized over the entire molecule
LUMO -1.98Localized on the dibenzofuran core
Energy Gap (Eg) 3.84-

Data sourced from DFT calculations. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

TD-DFT is an extension of DFT used to investigate the properties of molecules in their excited states. It is instrumental in calculating the energies of singlet and triplet states, which are fundamental to the photophysical behavior of materials used in OLEDs.

The energies of the lowest singlet (S₁) and triplet (T₁) excited states are critical parameters for host materials in phosphorescent OLEDs (PhOLEDs). To prevent reverse energy transfer from the phosphorescent dopant to the host, the host material must possess a triplet energy higher than that of the dopant. researchgate.net

TD-DFT calculations have been employed to determine the excited state energies of 28CzDBF. The compound is confirmed to be a high-triplet-energy host material. researchgate.net The lowest triplet energy (T₁) is calculated to be over 2.90 eV. researchgate.netresearchgate.net The lowest singlet energy (S₁), estimated from its photoluminescence peak at 384 nm, is approximately 3.23 eV. researchgate.net This high triplet energy makes 28CzDBF a suitable host for high-energy emitters, particularly for blue PhOLEDs. researchgate.net

Excited StateCalculated Energy (eV)
S₁ (Singlet) ~3.23
T₁ (Triplet) >2.90

Data sourced from TD-DFT calculations and photoluminescence spectra. researchgate.net

The nature of the electronic transition from the ground state to the first excited state can be elucidated by examining the FMOs involved. For 28CzDBF, the excitation from the ground state to the S₁ state corresponds to a HOMO→LUMO transition.

Given that the HOMO is delocalized over the entire molecule (with significant contribution from the carbazole donor units) and the LUMO is localized on the dibenzofuran core, the electronic excitation induces a spatial separation of charge. researchgate.net This phenomenon is known as intramolecular charge transfer (ICT). Upon excitation, electron density effectively moves from the carbazole moieties towards the central dibenzofuran unit. This ICT character in the excited state is a defining feature of many donor-acceptor type molecules and significantly influences their photophysical properties, including emission energy and quantum efficiency.

Theoretical Studies on Intramolecular and Intermolecular Interactions

Theoretical studies provide insight into the forces that govern the molecule's structure and its interactions with neighboring molecules.

Intramolecular Interactions: The primary intramolecular interaction dictating the structure of 28CzDBF is the steric hindrance between the carbazole and dibenzofuran units. This leads to the large dihedral angle of 58.6°, which prevents the molecule from being fully planar. researchgate.net This twisted geometry is a deliberate design feature in many high-triplet-energy host materials, as it helps to decouple the electronic systems of the donor and core moieties, which can contribute to maintaining a large energy gap between the S₁ and T₁ states.

Intermolecular Interactions: In the solid state, such as in a thin film for an OLED device, intermolecular interactions are critical. The bulky and non-planar shape of 28CzDBF inhibits strong π-π stacking between adjacent molecules. This structural feature is advantageous as it helps to prevent the formation of crystalline domains and promotes the formation of stable amorphous glasses with high glass transition temperatures. Amorphous stability is crucial for the longevity and reliability of OLED devices. The weak intermolecular interactions also ensure that the intrinsic electronic properties of the individual molecule are largely retained in the solid state, preventing significant red-shifts in emission or the formation of low-energy aggregate states that can quench phosphorescence.

Predictive modeling plays a crucial role in the design and optimization of novel organic materials for electronic applications. By employing computational and theoretical methods, researchers can establish clear structure-property relationships, enabling the targeted synthesis of molecules with desired characteristics. For complex organic semiconductors like 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan, these predictive models are invaluable for understanding how molecular geometry influences electronic behavior and charge transport capabilities.

Predictive Modeling for Structure-Property Relationships

Computational techniques, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the electronic and structural properties of molecules before they are synthesized. These models allow for the systematic investigation of how modifications to a molecular structure, such as the substitution pattern of functional groups, can tune the material's performance.

In the case of carbazole-dibenzofuran derivatives, DFT calculations are used to predict key parameters that govern their function as host materials in Organic Light-Emitting Diodes (OLEDs). These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the resulting energy gap, and the spatial distribution of these frontier orbitals. The molecular geometry, including the dihedral angles between the constituent carbazole and dibenzofuran units, is also a critical factor that influences electronic communication and charge transport within the material.

Detailed research into this compound and its isomers, where the carbazole units are placed at different positions on the dibenzofuran core, highlights the predictive power of these computational models. By comparing the calculated properties with experimental results, a clear relationship between the substitution position, molecular structure, and charge carrier mobility can be established.

For instance, studies have shown that the symmetric substitution in this compound (28CzDBF) results in distinct electronic properties and charge mobility compared to its asymmetric counterparts, such as 2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF) and 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF). mdpi.com

The HOMO levels are primarily located on the electron-donating carbazole moieties, while the LUMO levels are distributed across the dibenzofuran core. mdpi.com The specific arrangement of these units directly impacts the orbital energies and the efficiency of charge transport.

Computational simulations provide quantitative predictions that can be correlated with experimental data. The following tables summarize the calculated electronic properties based on DFT (using the B3LYP 6-31G basis set) and the experimentally measured hole mobilities for this compound and its isomers. mdpi.com

Table 1: Calculated Electronic and Structural Properties of Carbazole-Dibenzofuran Isomers This interactive table presents the computationally predicted properties for different isomers.

Compound Name HOMO (eV) LUMO (eV) Dihedral Angle (°)
2,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF) -5.70 -1.74 60.0
4,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF) -5.69 -1.69 59.9

Table 2: Experimentally Measured Hole Mobility of Carbazole-Dibenzofuran Isomers This interactive table displays the measured hole mobility, providing a real-world validation of the structure-property relationships.

Compound Name Hole Mobility (cm² V⁻¹ s⁻¹)
2,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF) 4.8 x 10⁻⁵
4,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF) 2.5 x 10⁻⁷

The data reveals a strong correlation between the molecular structure and the resulting properties. The symmetric substitution in 28CzDBF and the asymmetric design of 26CzDBF lead to significantly higher hole mobilities compared to the 46CzDBF isomer. mdpi.com The computational models correctly predict that while the frontier orbital energies are similar across the isomers, the difference in the substitution pattern profoundly impacts the charge transport characteristics. The lower mobility in 46CzDBF can be attributed to its specific molecular shape, which may hinder intermolecular charge hopping. mdpi.com This synergy between predictive modeling and experimental validation is essential for advancing the field of organic electronics, allowing for the rational design of next-generation materials.

Applications in Organic Electronic Devices

Function as Host Material in Organic Light-Emitting Diodes (OLEDs)

2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan, often abbreviated as 28CzDBF, is primarily utilized as a host material in the emissive layer of OLEDs. Its high triplet energy (over 2.90 eV) makes it particularly suitable for hosting high-energy phosphorescent and thermally activated delayed fluorescence (TADF) emitters, preventing non-radiative energy loss and ensuring efficient light emission. mdpi.com The carbazole (B46965) moieties contribute to good hole-transporting capabilities, classifying it as a hole-transport type or p-type host material. mdpi.com

Performance in Phosphorescent OLEDs (PhOLEDs)

In the realm of Phosphorescent OLEDs (PhOLEDs), 28CzDBF has been demonstrated as an effective host for deep-blue emitters. Research has shown that when used in a mixed host system, it can contribute to high device efficiencies. mdpi.com For instance, a deep-blue PhOLED device incorporating 28CzDBF as part of the host system exhibited a maximum external quantum efficiency (EQE) of 22.4%. mdpi.com The performance of this device is detailed in the table below, which also includes a comparison with other carbazole-dibenzofuran isomers to highlight the impact of the substitution pattern on device metrics.

Table 1: Performance of a Deep-Blue PhOLED with a 28CzDBF-based Mixed Host System. mdpi.com

Host System ComponentMaximum EQE (%)EQE at 100 cd/m² (%)EQE at 1000 cd/m² (%)Color Coordinate (CIE)
28CzDBF22.422.419.5(0.14, 0.16)

The data indicates that 28CzDBF facilitates excellent quantum efficiency, maintaining a high level even at increased brightness, which is a critical factor for display and lighting applications.

Utility in Thermally Activated Delayed Fluorescence (TADF) OLEDs

The high triplet energy of 28CzDBF also makes it a suitable candidate for hosting Thermally Activated Delayed Fluorescence (TADF) emitters. TADF molecules require a host material that can efficiently confine triplet excitons, allowing for the reverse intersystem crossing (RISC) process that converts non-emissive triplets into emissive singlets. While specific device data for OLEDs using 28CzDBF as a host for TADF emitters is an area of ongoing research, the inherent properties of carbazole and dibenzofuran (B1670420) derivatives are well-suited for this application. The development of efficient blue TADF OLEDs, in particular, relies on host materials like 28CzDBF that possess wide bandgaps and high triplet energies to prevent energy transfer from the guest emitter to the host matrix.

Role in Mixed Host Systems for Charge Carrier Balance and Recombination Zone Engineering

To achieve optimal device performance, a balance between hole and electron transport within the emissive layer is crucial. As a p-type host, 28CzDBF is often combined with an n-type (electron-transporting) host to create a mixed-host system. mdpi.com This approach helps to balance charge carrier injection and transport, leading to a wider recombination zone and preventing the accumulation of charges at interfaces, which can cause efficiency roll-off at high brightness. mdpi.com

Investigation as a Hole Transport Layer (HTL) Component

Given its inherent hole-transporting characteristics derived from the carbazole units, 28CzDBF and its derivatives are also investigated for their potential use as components in hole transport layers (HTLs). rsc.orgbohrium.com An efficient HTL must possess high hole mobility and appropriate energy levels to facilitate the injection of holes from the anode and their transport to the emissive layer. Materials based on carbazole and dibenzo[b,d]furan have been shown to exhibit excellent thermal stability, with decomposition temperatures often exceeding 400°C, which is a critical requirement for the operational stability of OLEDs. rsc.orgbohrium.com While 28CzDBF is predominantly used as a host material, its fundamental properties make it a viable candidate for integration into HTL architectures, either as a standalone layer or as a component in a composite HTL.

Stability Enhancement in Device Architectures

Device lifetime is a critical parameter for the commercial viability of OLEDs. The chemical and morphological stability of the materials used in the device architecture plays a direct role in its operational longevity. Research has shown that the substitution pattern of the carbazole units on the dibenzofuran core can significantly impact device stability. mdpi.com

In a comparative study, a deep-blue PhOLED utilizing a mixed host system with 28CzDBF was found to have a device lifetime (LT50, the time for the luminance to decrease to 50% of its initial value) of 800 hours at an initial luminance of 100 cd/m². mdpi.com This demonstrates the contribution of 28CzDBF to creating a relatively stable device. The table below compares the lifetime of the 28CzDBF-based device with that of a device using an isomeric host, highlighting the importance of molecular design for enhancing stability.

Table 2: Device Lifetime of Deep-Blue PhOLEDs with Different Carbazole-Dibenzofuran Host Isomers. mdpi.com

Host System ComponentDevice Lifetime (LT50 at 100 cd/m²) (hours)
28CzDBF800
26CzDBF1400

Structure Property Relationships and Derivatization Studies

Influence of Carbazole (B46965) Substitution Position on Electronic and Optoelectronic Characteristics

The specific placement of the carbazole moieties on the dibenzo[b,d]furan core has a profound impact on the molecule's electronic structure and, consequently, its performance in devices like Organic Light-Emitting Diodes (OLEDs). Research has focused on comparing the 2,8-substituted isomer with other symmetrical and asymmetrical isomers, such as 2,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF) and 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF). nih.govskku.edumdpi.com

Theoretical and experimental studies show that while the Highest Occupied Molecular Orbital (HOMO) is primarily located on the electron-rich carbazole units and the Lowest Unoccupied Molecular Orbital (LUMO) is concentrated on the dibenzofuran (B1670420) core across these isomers, the substitution position significantly affects hole-transport properties. nih.govmdpi.com The HOMO levels for 2,8-CzDBF, 2,6-CzDBF, and 4,6-CzDBF are quite similar, but their molecular shape influences intermolecular interactions and charge carrier mobility. nih.govmdpi.com The more extended molecular shape of the 2,8- and 2,6-isomers is advantageous for π-orbital overlap between adjacent molecules, which facilitates hole transport. mdpi.com In contrast, the bent structure of the 4,6-isomer can hinder this process. nih.govmdpi.com

A critical parameter for host materials in phosphorescent OLEDs (PhOLEDs) is the triplet energy (ET). To efficiently confine the triplet excitons on the guest emitter, the host's triplet energy must be higher than that of the guest. All three isomers maintain high triplet energies, with 2,8-CzDBF having a reported ET of over 2.90 eV, and the 2,6- and 4,6-isomers maintaining ET over 2.95 eV. mdpi.com

The device performance of these isomers in blue PhOLEDs reveals the practical consequences of these structural changes. When mixed with an electron-transporting co-host, the 2,6-CzDBF-based device exhibited a significantly longer lifetime (1400 hours at 100 cd/m²) compared to the 2,8-CzDBF-based device (800 hours). nih.govnih.gov This improved stability in the 2,6-isomer was attributed to the substitution pattern, which, while slightly retarding hole transport, stabilized the host material under electrical stress. nih.govmdpi.com This demonstrates that modifying the substitution position is a powerful strategy for enhancing device longevity without compromising efficiency. nih.govnih.gov

CompoundHOMO (eV)LUMO (eV)Triplet Energy (ET) (eV)Device Lifetime (h @ 100 cd/m²)
2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (28CzDBF)-5.78-2.14>2.90800
2,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (26CzDBF)-5.77-2.13>2.951400
4,6-Di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF)-5.80-2.13>2.95N/A

Effects of Peripheral Functionalization on the Dibenzo[b,d]furan Core

While the carbazole units are often the site of modification, peripheral functionalization on the central dibenzo[b,d]furan core offers another avenue for tuning the material's properties. Introducing various functional groups can alter the electron density, steric hindrance, and intermolecular packing of the molecule, thereby influencing its charge transport, thermal stability, and luminescent characteristics.

For instance, attaching electron-withdrawing groups, such as cyano (-CN) or sulfonyl (-SO2) moieties, to the dibenzofuran backbone can lower the LUMO energy level. This modification can improve electron injection and transport, potentially transforming the typically hole-transporting material into a more bipolar or even electron-transporting one. rsc.org Conversely, adding electron-donating groups, like methoxy (-OCH3) or alkyl chains, would raise the HOMO energy level, which could facilitate better hole injection from the adjacent layer in a device.

The rigid and planar structure of the dibenzofuran core contributes to the high thermal stability of these molecules. rsc.org Introducing bulky substituents can further enhance this by disrupting intermolecular packing, which leads to higher glass transition temperatures (Tg). A high Tg is desirable for device stability, as it prevents morphological changes in the thin film layers during operation.

Furthermore, functionalization can be used to control the solubility of the material, which is a critical factor for solution-based processing of large-area devices. Attaching long alkyl chains, for example, can significantly improve solubility in common organic solvents without drastically altering the core electronic properties.

Comparative Studies with Analogous Dibenzo-Fused Heterocycles (e.g., Dibenzothiophene)

Replacing the oxygen atom in the dibenzo[b,d]furan core with another heteroatom, such as sulfur to form dibenzo[b,d]thiophene, provides a valuable method for comparative analysis. This seemingly subtle change can lead to significant differences in electronic properties due to the distinct electronegativity and atomic size of oxygen versus sulfur.

Dibenzothiophene is generally considered to be more electron-rich and possesses better hole-transporting capabilities than dibenzofuran. This difference can be leveraged in material design. For instance, in thermally activated delayed fluorescence (TADF) materials, carbazole donors have been fused to both benzofuran and benzothiophene acceptor units. The resulting benzothiophene-fused carbazole (BTCz-2CN) showed different electronic properties compared to its benzofuran counterpart (BFCz-2CN), highlighting the role of the heteroatom in tuning the energy levels and charge-transfer characteristics. bilalkaafarani.com

The triplet energy of the core heterocycle is also affected. Dibenzofuran typically possesses a higher triplet energy than dibenzothiophene. This makes dibenzofuran-based hosts, like this compound, particularly well-suited for high-energy blue phosphorescent emitters, where maintaining a large energy gap is paramount. In contrast, the slightly lower triplet energy of dibenzothiophene-based hosts might be more suitable for green or red emitters.

FeatureDibenzo[b,d]furan CoreDibenzo[b,d]thiophene Core
HeteroatomOxygenSulfur
General Electronic NatureMore electron-neutral/bipolarMore electron-rich (hole-transporting)
Typical Triplet EnergyHigherLower
Primary Application SuitabilityHost for high-energy (blue) emittersHost for lower-energy (green/red) emitters

Rational Design Principles for Modulating Performance in Organic Electronics

The insights gained from structure-property relationship studies enable the formulation of rational design principles for creating new high-performance materials based on the carbazole-dibenzofuran architecture.

Maintaining High Triplet Energy : For host materials in PhOLEDs, the primary goal is to maintain a high triplet energy to confine excitons on the dopant. This is achieved by linking the carbazole and dibenzofuran units in a way that breaks the π-conjugation between them. The twisted dihedral angle between the two moieties in this compound is a key structural feature that ensures the triplet energy remains high. mdpi.com

Balancing Charge Transport : Efficient OLEDs require a balance of hole and electron injection and transport within the emissive layer. The carbazole-dibenzofuran system is inherently a good hole transporter. magtech.com.cnrsc.org To achieve charge balance, this molecular design can be modified by incorporating electron-deficient units (e.g., triazines, sulfones) or by using it in a mixed-host system with an electron-transporting material. mdpi.comrsc.org

Enhancing Thermal and Morphological Stability : High thermal stability (high decomposition temperature, Td) and morphological stability (high glass transition temperature, Tg) are crucial for long device lifetimes. The inherent rigidity of the carbazole and dibenzofuran units provides a good foundation. rsc.org Stability can be further improved by creating more sterically hindered or rigid molecular structures, for example, by adding bulky side groups or creating dendritic structures. mdpi.com

Tuning Emission Color : For emissive materials, the extent of π-conjugation across the molecular backbone is key to controlling the emission color. Extending the conjugation by creating more planar structures or introducing conjugated linkers between the donor and acceptor moieties typically leads to a red-shift in emission (from blue towards green and red). Conversely, to achieve deep-blue emission, the design should limit conjugation to maintain a wide energy gap. nih.gov

By applying these principles, chemists can systematically modify the this compound scaffold to develop next-generation materials tailored for specific applications in organic electronics, from highly efficient and stable blue OLEDs to other advanced electronic devices. rsc.org

Future Research Directions and Challenges

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of carbazole-dibenzofuran structures traditionally relies on established methods such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki coupling) to form the crucial C-N bonds. While effective, these methods often present sustainability challenges. Future research must prioritize the development of more efficient and environmentally benign synthetic strategies.

A primary challenge is to move beyond stoichiometric reagents and harsh reaction conditions. The exploration of "green" synthetic routes is paramount. This includes the investigation of:

C-H Activation: Direct arylation via C-H bond activation would represent a more atom-economical approach, reducing the need for pre-functionalized starting materials and minimizing waste products like boronic acids or organotins.

Photocatalysis: Visible-light photocatalysis offers a pathway to conduct C-N coupling reactions under milder conditions, often at room temperature, thereby reducing energy consumption.

Alternative Energy Sources: Methodologies such as ultrasound-assisted or microwave-assisted synthesis can significantly shorten reaction times and improve yields, contributing to more efficient processes. researchgate.net

Greener Solvents: A shift from conventional volatile organic compounds (VOCs) to more sustainable solvents like water, supercritical fluids, or bio-based solvents is a critical goal. researchgate.net

The table below contrasts traditional synthetic approaches with potential sustainable alternatives that warrant further investigation.

FeatureTraditional Methods (e.g., Buchwald-Hartwig)Future Sustainable Methodologies
Strategy Pre-functionalization of substrates (e.g., halogenation)Direct C-H bond activation
Catalyst Often requires precious metal catalysts (e.g., Palladium)Earth-abundant metal catalysts, organocatalysts, photocatalysts
Conditions High temperatures, inert atmospheres, anhydrous solventsMilder conditions (e.g., room temperature), use of visible light
Byproducts Stoichiometric amounts of inorganic salts or organometallic wasteIdeally, water or other benign byproducts
Efficiency High atom economy is challengingPotential for significantly higher atom economy

By focusing on these areas, the synthesis of 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan can become more cost-effective, scalable, and environmentally friendly.

Development of Advanced Computational Models for High-Throughput Screening and Prediction

The design of next-generation materials based on the this compound scaffold is a complex, multiparameter optimization problem. Synthesizing and characterizing every potential derivative is impractical. Therefore, the development of advanced computational models is a critical research direction.

Currently, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard tools for predicting the electronic properties of these molecules, including HOMO/LUMO energy levels, triplet energies, and bond dissociation energies. acs.orgkaust.edu.saresearchgate.net These calculations provide crucial insights into a molecule's potential performance and degradation pathways. researchgate.netmdpi.com For instance, DFT calculations have shown that the dissociation energy of the C-N bond in carbazole (B46965) derivatives is highly dependent on the charge state of the molecule, a key factor in operational stability. acs.orgkaust.edu.sa

The future challenge lies in accelerating this process. High-throughput computational screening, which involves the automated evaluation of large virtual libraries of compounds, is a promising approach. rsc.org This can be further enhanced by integrating machine learning (ML) and artificial intelligence (AI) to:

Develop quantitative structure-property relationship (QSPR) models to rapidly predict properties without the need for expensive DFT calculations for every molecule.

Employ inverse design algorithms that, given a set of desired properties, can predict the optimal molecular structures.

Screen for multiple parameters simultaneously, including electronic properties, synthetic accessibility, and predicted stability.

The evolution of computational approaches is summarized in the table below.

Computational StageDescriptionKey Challenge/Goal
Current Standard Property prediction for single molecules using DFT/TD-DFT.Computationally expensive; limited to a small number of candidates.
Next Generation High-throughput virtual screening of thousands of derivatives using automated DFT workflows.Managing large datasets; developing efficient screening protocols.
Future Frontier AI/ML-driven inverse design and property prediction.Developing accurate and generalizable ML models; integrating synthetic accessibility scores.

These advanced models will be indispensable for navigating the vast chemical space and accelerating the discovery of new materials with superior performance.

Expansion of Application Scope in Emerging Organic Electronic Technologies

While carbazole-based materials are well-established as hosts in Organic Light-Emitting Diodes (OLEDs), significant opportunities exist to expand their application into other emerging areas of organic electronics. mdpi.commagtech.com.cn

Organic Photovoltaics (OPVs): The electron-donating nature of the carbazole moiety makes it an excellent candidate for use in the donor layer of bulk-heterojunction (BHJ) organic solar cells. mdpi.comrsc.orgresearchgate.net Future work should focus on systematically modifying the this compound structure to optimize its properties for photovoltaic applications. Key research goals include:

Tuning the HOMO/LUMO energy levels to ensure efficient charge transfer with various acceptor materials.

Broadening the absorption spectrum to better match the solar spectrum and improve light harvesting.

Enhancing charge carrier mobility to reduce recombination losses and improve device efficiency.

Organic Thermoelectrics (OTEs): The field of organic thermoelectrics, which aims to convert waste heat into electricity, is a nascent but highly promising area for conjugated organic materials. The potential of this compound in this domain is largely unexplored. The primary challenge is to design derivatives that simultaneously possess high electrical conductivity (σ) and low thermal conductivity (κ). Research should be directed towards understanding how molecular structure, doping, and thin-film morphology influence the thermoelectric figure of merit (ZT). This represents a frontier application space for this class of compounds.

Other potential applications that warrant deeper investigation include organic field-effect transistors (OFETs) and electrochromic devices, leveraging the inherent charge transport properties and electrochemical stability of the carbazole-dibenzofuran core.

Addressing Long-Term Operational Stability and Degradation Mechanisms at the Molecular Level

A major impediment to the widespread commercialization of organic electronic devices is their limited operational lifetime. For materials like this compound, understanding and mitigating degradation at the molecular level is a critical challenge. mdpi.com

Research has identified several key degradation pathways in related carbazole-based host materials:

Chemical Degradation: The weakest point in the molecule is often the C-N bond linking the carbazole and dibenzofuran (B1670420) units. Studies have shown that this bond's dissociation energy can be low, particularly when the molecule is in an anionic state (i.e., after accepting an electron), making it susceptible to cleavage during device operation. acs.orgkaust.edu.saresearchgate.net

Morphological Degradation: Under electrical stress, molecules can undergo aggregation or other morphological changes in the solid state. These aggregates can act as exciton (B1674681) traps or quenching sites, leading to a decrease in emission efficiency.

Electronic Degradation: The formation of defects within the material can create non-radiative recombination centers or deep charge traps that disrupt charge transport and luminance. mdpi.com

Future research must focus on designing molecules with enhanced intrinsic stability. Key strategies include:

Strengthening Scissile Bonds: Introducing specific substituent groups that electronically stabilize the C-N bond, thereby increasing its dissociation energy. mdpi.com

Inhibiting Aggregation: Designing molecules with bulky or sterically hindering groups that disrupt intermolecular π-π stacking and prevent the formation of aggregates.

Improving Electrochemical Stability: Developing derivatives with higher oxidation and reduction potentials to minimize the likelihood of irreversible electrochemical reactions during operation.

The table below outlines the primary degradation mechanisms and potential mitigation strategies.

Degradation MechanismMolecular OriginFuture Research Direction / Mitigation Strategy
Bond Cleavage Weak C-N bond, especially in the anionic state. acs.orgkaust.edu.saRational design of substituents to increase bond dissociation energy; molecular modeling to predict bond strengths. mdpi.com
Aggregation Strong intermolecular π-π interactions under electrical stress.Introduction of bulky side groups to induce steric hindrance and prevent close packing.
Trap Formation Chemical reactions creating electronically active defects. mdpi.comSynthesis of high-purity materials; designing molecules with higher electrochemical stability.

By systematically addressing these degradation pathways through targeted molecular design, the operational lifetime of devices incorporating this compound can be significantly improved.

Q & A

Q. What are the key synthetic routes for 2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan, and how is purity ensured?

The compound is typically synthesized via multi-step reactions involving carbazole and dibenzofuran precursors. For example, carbazole derivatives can be functionalized using alkylation or coupling reactions (e.g., Ullmann or Buchwald-Hartwig amination). A common approach involves reacting dibromo-dibenzofuran with carbazole under palladium catalysis to form the 2,8-di-substituted product. Purification methods include column chromatography and recrystallization from ethanol or toluene to achieve >95% purity. Key considerations include controlling reaction stoichiometry, avoiding over-halogenation, and using inert atmospheres to prevent oxidation .

Q. How are the electronic properties (HOMO/LUMO levels) of this compound characterized for optoelectronic applications?

Cyclic voltammetry (CV) is used to determine HOMO levels by measuring oxidation potentials, while UV-Vis spectroscopy and density functional theory (DFT) calculations estimate LUMO levels. For instance, CV in acetonitrile with a Ag/AgCl reference electrode reveals HOMO levels around -5.3 eV, critical for aligning with adjacent transport layers in OLEDs. Photoluminescence (PL) spectra and time-resolved PL further quantify exciton lifetime and charge-transfer efficiency .

Q. What role does this compound play in organic light-emitting diodes (OLEDs)?

The compound acts as a host material in phosphorescent OLEDs (PhOLEDs), facilitating energy transfer to emissive dopants. Its rigid dibenzofuran core enhances thermal stability, while carbazole moieties improve hole-transport properties. For blue PhOLEDs, it achieves external quantum efficiencies (EQE) >25% by balancing carrier injection and reducing exciton quenching .

Advanced Research Questions

Q. How can device architecture be optimized when using this compound as a host to improve OLED lifetime and efficiency?

Advanced strategies include:

  • Electroplex Host Design : Mixing it with electron-transport materials (e.g., 2,8-bis(4,6-diphenyl-1,3,5-triazin-2-yl)dibenzo[b,d]furan) to form electroplexes, which enhance carrier recombination and reduce driving voltages .
  • Interlayer Engineering : Introducing exciton-blocking layers (e.g., LiF or MoO₃) to confine excitons within the emissive layer.
  • Graded Doping : Gradually varying dopant concentration to minimize aggregation and triplet-polaron annihilation. Such approaches have extended device lifetimes to >100 hours at 1,000 cd/m² .

Q. What methodologies address contradictory data on charge transport behavior in thin-film devices?

Discrepancies in mobility measurements (e.g., space-charge-limited current vs. time-of-flight) are resolved by:

  • Morphological Analysis : Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GIXD) to correlate crystallinity with charge transport.
  • Temperature-Dependent Studies : Identifying trap states or energetic disorder via variable-temperature PL and conductivity measurements.
  • Simultaneous CV/PL Mapping : To spatially resolve charge injection and recombination dynamics .

Q. How does structural modification of the carbazole or dibenzofuran units impact photophysical properties?

Substituent effects are systematically studied via:

  • Electron-Withdrawing Groups (EWGs) : Introducing triazine or phosphine oxide to dibenzofuran lowers LUMO levels, improving electron injection .
  • Steric Hindrance : Bulky tert-butyl groups on carbazole reduce aggregation-induced quenching, enhancing photoluminescence quantum yield (PLQY) by up to 20% .
  • Cross-Linking : Incorporating vinyl or acetylene groups enables solution-processable films with retained hole mobility (>10⁻³ cm²/V·s) .

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